molecular formula C10H16FeN3O8 B1256272 Ammonium ferric edetate

Ammonium ferric edetate

Cat. No.: B1256272
M. Wt: 362.09 g/mol
InChI Key: XNSQZBOCSSMHSZ-UHFFFAOYSA-K
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Description

Fundamental Chemical Composition

Ammonium ferric edetate exhibits a well-defined molecular composition characterized by the molecular formula C₁₀H₁₆FeN₃O₈, with a precisely determined molecular weight of 362.094 grams per mole. The compound represents a coordination complex where the ethylenediaminetetraacetic acid ligand forms a stable chelate with the iron(III) center, while ammonium ions serve as counterions to maintain overall charge neutrality. The chemical structure can be represented through the systematic name azanium,2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate,iron(3+).

The molecular structure demonstrates achiral stereochemistry with no defined stereocenters, resulting in zero optical activity. The compound maintains a neutral overall charge despite containing the highly charged ferric ion, which is achieved through the coordination with the tetraanionic ethylenediaminetetraacetic acid ligand and the presence of the ammonium cation. The simplified molecular input line-entry system notation reveals the complex arrangement: [NH4+].[Fe+3].[O-]C(=O)CN(CCN(CC([O-])=O)CC([O-])=O)CC([O-])=O.

Structural Formula Analysis

The structural composition of this compound can be understood through its systematic dissection into constituent components. The ethylenediaminetetraacetic acid portion contributes C₁₀H₁₂N₂O₈ to the overall molecular formula, while the ferric iron adds the central metal coordination center, and the ammonium component provides H₄N. This arrangement creates a stable coordination complex where the ethylenediaminetetraacetic acid functions as a hexadentate ligand, utilizing both nitrogen atoms and four carboxylate oxygen atoms for coordination.

The compound demonstrates high water solubility characteristics, which can be attributed to the ionic nature of the complex and the presence of multiple hydrophilic functional groups. The molecular architecture allows for extensive hydrogen bonding interactions with water molecules, contributing to its excellent dissolution properties in aqueous media. The International Union of Pure and Applied Chemistry identifier InChI=1S/C10H16N2O8.Fe.H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;1H3/q;+3;/p-3 provides a standardized representation of the molecular connectivity.

Property Value Reference
Molecular Formula C₁₀H₁₆FeN₃O₈
Molecular Weight 362.094 g/mol
Stereochemistry Achiral
Optical Activity None
Defined Stereocenters 0/0
Overall Charge 0

Properties

Molecular Formula

C10H16FeN3O8

Molecular Weight

362.09 g/mol

IUPAC Name

azane;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron(3+)

InChI

InChI=1S/C10H16N2O8.Fe.H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;1H3/q;+3;/p-3

InChI Key

XNSQZBOCSSMHSZ-UHFFFAOYSA-K

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].N.[Fe+3]

Synonyms

ammonium ferric edetate
EDTA Fe(III)
EDTA ferric ammonium
Fe(III)-EDTA
Fe(III)-edta complex (1:1)
Fe(III)-EDTA, ammonium salt
Fe(III)-EDTA, potassium salt
Fe(III)-EDTA, sodium salt
Fe(III)-EDTA, sodium salt, trihydrate
ferrate(1-), ((ethylenedinitrilo)tetraacetato)-, hydrogen
ferric EDTA
ferric sodium edetate
ferric-edta
hydrogen ((ethylenedinitrilo)tetraacetato)ferrate(III)
iron(III) EDTA
Irostrene
monoferric edetate
NaFeEDTA
sodium feredetate
sodium iron EDTA
Sytron

Origin of Product

United States

Scientific Research Applications

Molecular Biology

Ammonium ferric edetate is utilized in molecular biology for several purposes:

  • Stabilization of Nucleic Acids : It protects DNA and RNA from degradation by chelating metal ions that could otherwise catalyze hydrolysis reactions. This property is crucial for preserving nucleic acids during extraction and storage, enhancing the efficiency of molecular assays.
  • Inhibition of Enzymatic Reactions : In enzymology, this compound can inhibit enzymatic activity by binding essential metal cofactors, allowing researchers to study enzyme mechanisms without interference from these ions.

Antimicrobial Applications

This compound has been investigated for its antimicrobial properties:

  • Biofilm Disruption : It has shown efficacy in disrupting biofilms in wound care applications. By chelating calcium and magnesium ions, it destabilizes biofilm structures, enhancing the effectiveness of other antimicrobial agents .
  • Antimicrobial Synergy : When combined with silver or other antimicrobials, this compound enhances their activity against pathogenic bacteria, making it a valuable component in advanced wound dressings .

Heavy Metal Remediation

This compound plays a significant role in environmental cleanup:

  • Heavy Metal Chelation : It is effective in complexing with heavy metals in contaminated water sources, facilitating their removal through precipitation or biodegradation processes . This application is particularly relevant in industrial wastewater treatment.
  • Biodegradation Studies : Research has demonstrated that specific microbial strains can degrade this compound complexes, thereby reducing metal toxicity in contaminated environments. For instance, an Agrobacterium strain was isolated that could biodegrade these complexes while removing significant amounts of iron from solution .

Iron Supplementation

This compound is used as an iron supplement:

  • Bioavailability : Studies indicate that iron from this compound is more bioavailable compared to other iron sources, making it an effective treatment for iron deficiency anemia . It can be incorporated into food supplements and fortified foods to enhance dietary iron intake.
  • Safety Profile : Regulatory assessments have concluded that this compound poses no significant safety concerns when used within established limits for iron supplementation .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound in combination with silver against biofilm-forming bacteria:

TreatmentBiofilm Reduction (%)Comments
Control0No treatment
This compound30Moderate effect
Silver50Significant effect
Combination80Synergistic effect observed

This data highlights the enhanced efficacy when this compound is used alongside other antimicrobial agents.

Case Study: Heavy Metal Remediation

In a field study on wastewater treatment, the effectiveness of this compound was assessed:

ContaminantInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Lead1001090
Cadmium50590
Arsenic30390

The results demonstrate the compound's ability to significantly reduce heavy metal concentrations in contaminated water sources.

Preparation Methods

Reaction Mechanism and Optimization

The microwave-assisted method leverages iron powder as a low-cost iron source, with air acting as the oxidant. The process involves two sequential reactions under microwave irradiation (280–700 W):

  • Neutralization of H₄EDTA :
    H4EDTA+NH4OHNH4H3EDTA+H2O\text{H}_4\text{EDTA} + \text{NH}_4\text{OH} \rightarrow \text{NH}_4\text{H}_3\text{EDTA} + \text{H}_2\text{O}
    A 25% ammonia solution reacts with H₄EDTA at air flow rates of 0.04–0.08 L/min for 5 minutes, ensuring a molar ratio of oxygen to H₄EDTA ≥ 3:4.

  • Oxidation of Iron Powder :
    4NH4H3EDTA+4Fe+3O2microwave4NH4FeEDTA+6H2O4\text{NH}_4\text{H}_3\text{EDTA} + 4\text{Fe} + 3\text{O}_2 \xrightarrow{\text{microwave}} 4\text{NH}_4\text{FeEDTA} + 6\text{H}_2\text{O}
    Iron powder (0.08–0.15 mm particle size) reacts with NH₄H₃EDTA for 40–60 minutes, achieving full oxidation of Fe²⁺ to Fe³⁺.

Advantages and Limitations

  • Yield : >95% purity, with no residual Fe²⁺ detected.

  • Efficiency : Microwave catalysis reduces reaction time from hours to minutes.

  • Scalability : Suitable for batch production but requires specialized microwave reactors.

Direct Synthesis from Disodium EDTA and Ferric Chloride

Procedure and Stoichiometry

A one-pot synthesis dissolves 3.72 g Na₂H₂EDTA·2H₂O and 2.70 g FeCl₃·6H₂O in 20 mL distilled water:

  • pH adjustment to 5.0 using sodium bicarbonate.

  • Reaction maintained for 30 minutes, followed by vacuum filtration and drying to yield NaFeEDTA·3H₂O.

Key Parameters

ParameterValue
Molar Ratio (EDTA:Fe³⁺)1:1
Temperature25°C (ambient)
Yield85–90%

This method avoids thermal decomposition but requires precise pH control to prevent Fe(OH)₃ precipitation.

Two-Step Ferric Hydroxide Intermediate Method

Step 1: Ferric Hydroxide Preparation

FeCl3+3NaOHFe(OH)3+3NaCl\text{FeCl}_3 + 3\text{NaOH} \rightarrow \text{Fe(OH)}_3 + 3\text{NaCl}

  • 10.8 g FeCl₃ reacts with 4.8 g NaOH in 100 mL H₂O.

  • Vigorous stirring ensures complete precipitation, followed by triple washing to remove chloride ions.

Step 2: Chelation with Disodium EDTA

Fe(OH)3+Na2H2EDTANaFeEDTA+3H2O\text{Fe(OH)}_3 + \text{Na}_2\text{H}_2\text{EDTA} \rightarrow \text{NaFeEDTA} + 3\text{H}_2\text{O}

  • 16.4 g Na₂EDTA dissolved in 200 mL H₂O (60–70°C).

  • Reaction at pH 8.0 and 100°C for 2 hours, yielding a yellow-brown powder after ethanol precipitation.

Yield and Purity

  • Total Iron Content : 7.2% w/w.

  • Free EDTA : <2% residual.

Iron Oxide and Ammonia-Based Synthesis

Reaction Conditions

Developed for industrial scalability, this method uses Fe₃O₄ and excess EDTA:

  • Molar Ratio (NH₃:EDTA): 1.3 initially, adjusted to 2.3 post-reaction.

  • Temperature: 100°C for 90 minutes, followed by air oxidation to convert Fe²⁺ to Fe³⁺.

Oxidation Kinetics

Time (hours)% Fe²⁺ Remaining
02.00
4.750.45
7.830.07

Air purging at 25°C ensures >99% oxidation within 8 hours.

Comparative Analysis of Synthesis Methods

Cost and Resource Efficiency

MethodIron SourceEnergy InputCost (USD/kg)
Microwave-AssistedIron powderHigh (microwave)12–15
Direct SynthesisFeCl₃Low18–22
Two-StepFeCl₃/NaOHModerate20–25
Iron OxideFe₃O₄Low10–12

Microwave and iron oxide methods excel in cost-efficiency, while direct synthesis offers simplicity.

Structural and Stability Insights

Complex Configuration

The predominant species in neutral solutions is [Fe(EDTA)(H2O)][\text{Fe(EDTA)(H}_2\text{O)}]^-, with crystallographic studies confirming octahedral geometry around Fe³⁺. Stability constants (logK\log K) for Fe³⁺-EDTA exceed 25, ensuring minimal dissociation at pH 5.5–9.0.

pH-Dependent Behavior

pH RangeDominant SpeciesBioavailability
<3.0H4EDTA\text{H}_4\text{EDTA}Low
5.5–7.0[Fe(EDTA)][\text{Fe(EDTA)}]^-High
>9.0Fe(OH)3\text{Fe(OH)}_3None

Maintaining pH 5.5–7.0 during synthesis prevents precipitation .

Q & A

Q. What analytical methods are used to determine the purity of ammonium ferric edetate?

Methodological Answer: The purity of this compound is assessed using techniques such as:

  • HPLC : Separates components via interaction with stationary/mobile phases. For example, a validated reversed-phase gradient HPLC method uses ferric chloride as a derivatizing agent and a YMC Pack ODS-A column with UV detection at 254 nm .
  • Titration : Chelometric titration with standardized solutions (e.g., edetate disodium) quantifies the compound via stable complex formation .
  • Spectroscopy : UV-Vis or IR identifies absorption/emission signatures specific to the compound .
  • Elemental Analysis : ICP-MS or AAS quantifies iron and sodium content to confirm stoichiometry .

Q. Table 1: Comparison of Analytical Methods

MethodSensitivityKey ApplicationReference
HPLC1.5 µg/mLQuantification in lyophilized formulations
TitrationModerateBulk purity assessment
ICP-MSHighTrace metal analysis

Advanced Research Questions

Q. How can researchers validate a new HPLC method for quantifying this compound in complex matrices?

Methodological Answer: Validation parameters must include:

  • Specificity : Ensure no interference from excipients or degradation products. Use spiked samples (e.g., lyophilized injectables) to confirm selectivity .
  • Linearity : Test over a concentration range (e.g., 1–50 µg/mL) with R² ≥ 0.995 .
  • Accuracy/Precision : Recovery rates should be 98–102% with RSD <3% for intra-/inter-day trials .
  • Solution Stability : Assess degradation under refrigerated (4°C) and ambient conditions over 24–72 hours .

Q. Example Workflow :

Prepare mobile phase with 0.001 M ammonium edetate and acetonitrile (85:15) at pH 6.3 .

Derivatize samples with ferric chloride precolumn to enhance UV detection .

Validate using ICH Q2(R1) guidelines.

Q. How do extraction methods (e.g., solvent vs. precipitation) affect the yield and purity of this compound?

Methodological Answer:

  • Solvent Extraction : Maximizes yield but may introduce organic impurities. Use polar solvents (e.g., water/acetone mixtures) to isolate the compound .
  • Precipitation : Adjust pH to induce crystallization, improving purity but reducing yield due to co-precipitation of salts .
  • Chelation : EDTA-based methods enhance selectivity by forming stable iron complexes, ideal for high-purity applications .

Q. Table 2: Extraction Method Trade-offs

MethodPurity (%)Yield (%)Key Consideration
Solvent85–9090–95Requires post-extraction purification
Precipitation92–9570–80pH control critical
Chelation≥9860–70Cost and environmental impact

Q. How should researchers resolve contradictions in purity data from HPLC vs. titration methods?

Methodological Answer: Discrepancies arise due to:

  • Matrix Interference : HPLC may detect non-chelated iron, while titration measures total chelatable iron. Cross-validate using ICP-MS for elemental verification .
  • Method Bias : Titration assumes 100% complexation efficiency, which may not hold in impure samples. Perform spike-and-recovery experiments to identify biases .

Q. Protocol for Cross-Validation :

Analyze samples via HPLC and titration.

Confirm iron content via ICP-MS.

Adjust titration endpoints using ICP-MS data as a reference .

Q. What experimental design principles ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Detailed Protocols : Document buffer preparation (e.g., ammonia–ammonium chloride buffer, pH 10.7) and mobile phases (e.g., 0.2 M ammonium oxalate/dimethylformamide mixtures) .
  • Standardized Solutions : Use USP-grade edetate disodium for calibration and include blank determinations in titrations .
  • Data Transparency : Report raw data in appendices, with processed data (e.g., recovery rates, RSD) in the main text .

Q. How can researchers optimize precolumn derivatization for trace-level detection of this compound?

Methodological Answer:

  • Derivatizing Agents : Ferric chloride enhances UV absorbance at 254 nm by forming a charged complex .
  • pH Control : Adjust to 6.3 ± 0.2 using tetrabutylammonium hydroxide to stabilize the complex .
  • Column Selection : Use C18 columns (e.g., YMC Pack ODS-A) for improved retention and peak symmetry .

Q. What are the best practices for handling and storing this compound in experimental settings?

Methodological Answer:

  • Storage : Keep in airtight containers at 4°C to prevent hydrolysis or oxidation .
  • Solution Stability : Refrigerate assay preparations and use within 24 hours to avoid degradation .
  • Safety : Use engineering controls (e.g., fume hoods) when handling powdered forms to minimize inhalation risks .

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